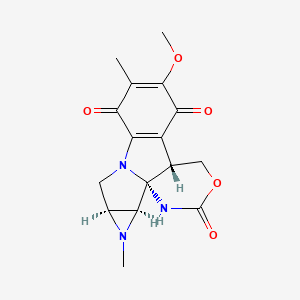
Mitiromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitiromycin, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment Applications
Mitiromycin's primary application lies in oncology, where it is utilized in the treatment of several cancers:
- Breast Cancer : this compound has been studied in combination with other chemotherapeutic agents such as gemcitabine and methotrexate. Research indicates that it enhances the efficacy of these drugs, particularly in cases resistant to standard treatments .
- Gastric Cancer : Recent studies have explored the use of mitomycin C as a delivery system for photothermal therapy in gastric cancers. The compound aids in the effective delivery of gold nanorods that generate heat, thereby eliminating cancerous cells .
- Bladder Cancer : this compound is often administered intravesically for superficial bladder cancer. It has shown effectiveness in reducing recurrence rates when used as adjuvant therapy after transurethral resection .
- Upper Tract Urothelial Carcinoma : A case study documented the use of mitomycin C following surgery for upper tract urothelial carcinoma. Despite some adverse effects like myelosuppression and mucosal bleeding, the treatment demonstrated potential benefits .
Treatment of Bacterial Infections
This compound has also been investigated for its antibacterial properties, particularly against Acinetobacter baumannii, a Gram-negative bacterium known for causing infections in healthcare settings. Its application in this area highlights the versatility of mitomycin beyond oncology .
Case Study: Hemolytic Uremic Syndrome Induced by Mitomycin C
A 42-year-old female patient treated with mitomycin C for gastric adenocarcinoma developed hemolytic uremic syndrome post-treatment. This case underscores the need for monitoring adverse effects associated with mitomycin therapy, especially regarding renal function and blood parameters .
Case Study: Myelosuppression Following Adjuvant Therapy
In another documented case involving upper tract urothelial carcinoma, a patient experienced significant myelosuppression following adjuvant mitomycin C therapy. The study highlighted the importance of careful patient management and monitoring during treatment cycles to mitigate severe side effects .
Summary Table of Applications
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Cancer Treatment | Breast, gastric, bladder cancers | Enhances efficacy when combined with other agents |
| Antibacterial Treatment | Acinetobacter baumannii infections | Potential alternative treatment option |
| Adverse Effects Monitoring | Hemolytic uremic syndrome | Requires careful monitoring of renal function |
| Myelosuppression | Significant side effects necessitating management |
特性
CAS番号 |
27164-43-8 |
|---|---|
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC名 |
(1S,2S,4S,13S)-10-methoxy-3,9-dimethyl-15-oxa-3,6,17-triazapentacyclo[11.4.0.01,6.02,4.07,12]heptadeca-7(12),9-diene-8,11,16-trione |
InChI |
InChI=1S/C16H17N3O5/c1-6-11(20)10-9(12(21)13(6)23-3)7-5-24-15(22)17-16(7)14-8(18(14)2)4-19(10)16/h7-8,14H,4-5H2,1-3H3,(H,17,22)/t7-,8-,14-,16-,18?/m0/s1 |
InChIキー |
XIEWXZTXSYSEPW-QXXTYPIOSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C35C2COC(=O)N5)N4C)OC |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@]35[C@H]2COC(=O)N5)N4C)OC |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C35C2COC(=O)N5)N4C)OC |
同義語 |
mitiromycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















